Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)-
Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)-, is a heterocyclic aromatic compound belonging to the class of isoquinolines. It is used as a pharmaceutical intermediate and has been studied for its potential applications in medicinal chemistry. Isoquinoline is a versatile compound, and its unique structure makes it an attractive target for research in synthetic organic chemistry.
Scientific Research Applications
Isoquinoline has been studied extensively for its potential applications in medicinal chemistry. It has been used in the synthesis of a variety of therapeutic agents, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents. Isoquinoline has also been studied for its potential use in the synthesis of novel materials for drug delivery and drug targeting. In addition, isoquinoline has been used in the synthesis of a variety of natural products, such as alkaloids and terpenoids.
Mechanism of Action
The mechanism of action of isoquinoline is not yet fully understood. However, it is believed that isoquinoline acts as a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. In addition, isoquinoline has been shown to interact with a variety of other enzymes, such as acetylcholinesterase, monoamine oxidase, and thymidylate synthase.
Biochemical and Physiological Effects
Isoquinoline has been shown to have a variety of biochemical and physiological effects. In animal studies, isoquinoline has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant activities. In addition, isoquinoline has been shown to have a protective effect against oxidative stress and to increase the production of nitric oxide, which is involved in a variety of physiological processes.
Advantages and Limitations for Lab Experiments
Isoquinoline is a useful compound for laboratory experiments due to its low cost and easy synthesis. However, due to its potential toxicity, it should be handled with caution in the laboratory. In addition, isoquinoline is sensitive to light and air, and should be stored in an airtight container in a cool, dark place.
Future Directions
Isoquinoline has a great potential for further research in medicinal chemistry and drug delivery. Future research could focus on the development of novel isoquinoline-based drugs and drug delivery systems, as well as on the elucidation of the mechanism of action of isoquinoline and its potential applications in the treatment of various diseases. In addition, further research could explore the potential of isoquinoline as an antioxidant and anti-inflammatory agent, as well as its potential use in the synthesis of novel materials for drug delivery.
Synthesis Methods
Isoquinoline can be synthesized from a variety of starting materials. The most common method for the synthesis of isoquinoline is the Mannich reaction, which involves the condensation of an aldehyde, a primary amine, and a formaldehyde to form a Mannich base. The Mannich base can then be cyclized to form isoquinoline. Other methods for the synthesis of isoquinoline include the Pictet-Spengler reaction, the Gabriel synthesis, and the Knoevenagel condensation.
properties
IUPAC Name |
7-methoxy-2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-18-8-7-15-9-10-19(14-16(15)13-18)11-12-21-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBSJTZPWJFDRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN(C2)CCOC3=CC=CC=C3)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176790 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1333577-53-9 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1333577-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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